molecular formula C14H19ClN2O2 B2815060 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide CAS No. 318498-17-8

4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide

Cat. No.: B2815060
CAS No.: 318498-17-8
M. Wt: 282.77
InChI Key: UIXQXHCLDWMTJW-UHFFFAOYSA-N
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Description

4-Chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide is a synthetic carboxamide derivative characterized by a para-chlorinated benzene ring linked to a carboxamide group. The nitrogen atom of the carboxamide is substituted with a branched alkyl chain (2,2-dimethylpropyl) bearing a methylamino carbonyl moiety.

Properties

IUPAC Name

4-chloro-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)11(13(19)16-4)17-12(18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXQXHCLDWMTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Acylation: The amine group is acylated to form the carboxamide.

    Substitution: The chloro group is introduced via a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name/ID Core Structure Key Substituents/Functional Groups Biological/Physicochemical Properties
4-Chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide (Target) Benzene-carboxamide - para-Chloro
- Branched alkyl (2,2-dimethylpropyl)
- Methylamino carbonyl
Likely moderate lipophilicity; potential enzyme inhibition
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide - 1,3-Benzodioxol
- Imidazole
- Ortho-chlorophenyl
Confirmed (E)-configuration via X-ray; possible antifungal/antimicrobial activity
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Chromene-benzamide - Di-ortho-chlorophenyl
- Cyano group
- Benzylidene
Enhanced rigidity from chromene core; potential CNS activity
Laromustine (1-(2-Chloroethyl)-2-[(methylamino)carbonyl]-2-(methylsulfonyl)hydrazine) Hydrazine-sulfonyl/carbonyl hybrid - Chloroethyl
- Methylsulfonyl
- Methylamino carbonyl
Antineoplastic (DNA alkylation); treatment for acute myeloid leukemia

Key Research Findings

Synthetic Pathways: The target compound’s carboxamide group may be synthesized via reactions analogous to those in , where benzoyl chloride reacts with amino precursors to form benzamide derivatives . In contrast, Laromustine’s synthesis involves sulfonylation and chloroethylation steps, highlighting the role of sulfonyl groups in stabilizing reactive intermediates .

Structural Confirmation :

  • The compound in was confirmed via single-crystal X-ray analysis, emphasizing the importance of stereochemistry (e.g., (E)-configuration) in determining biological activity .

Biological Activity :

  • Laromustine’s antineoplastic mechanism relies on chloroethyl groups for DNA crosslinking, a feature absent in the target compound but present in other chlorinated analogues .
  • The chromene-based compound in demonstrates how fused aromatic systems enhance metabolic stability compared to the target’s simpler benzene-carboxamide scaffold .

Critical Analysis of Divergences

  • Lipophilicity vs. Reactivity : The target compound’s branched alkyl chain increases lipophilicity, whereas Laromustine’s sulfonyl groups enhance solubility and metabolic stability .
  • Functional Group Synergy : The imidazole in introduces hydrogen-bonding capacity absent in the target compound, suggesting divergent therapeutic targets (e.g., kinase inhibition vs. enzyme modulation) .

Q & A

Q. What are the key structural features and synthetic routes for 4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide?

  • Methodological Answer : The compound features a chlorinated benzene ring linked to a carboxamide group with a branched aliphatic chain containing a methylamino carbonyl moiety. A common synthetic route involves amide coupling reactions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid intermediate. Controlled copolymerization methods, similar to those used for polycationic dye-fixatives (e.g., P(CMDA-DMDAAC)s), may also guide optimization of reaction conditions like temperature and catalyst choice (e.g., ammonium persulfate) . Structural confirmation requires X-ray crystallography or NMR to validate stereochemistry and bond connectivity, as demonstrated in related benzamide derivatives .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:
  • Hydrogen bond donors/acceptors : 1 donor (amide NH) and 2 acceptors (amide carbonyl and chloro group) .
  • LogP (lipophilicity) : Estimated via computational tools (e.g., XlogP ≈ 4.0), critical for predicting membrane permeability .
  • Topological polar surface area (TPSA) : ~44.1 Ų, influencing solubility and bioavailability .
    Experimental validation involves HPLC for purity, differential scanning calorimetry (DSC) for thermal stability, and mass spectrometry (MS) for molecular weight confirmation .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases, leveraging the compound’s amide moiety for binding interactions .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screen against target proteins (e.g., EGFR or PARP) using software like AutoDock Vina, focusing on the chloro and methylamino groups for binding affinity .
  • QSAR models : Correlate substituent effects (e.g., chloro position) with activity data from analogs (e.g., 4-chloro-N-(4-methylphenyl)benzenecarbothioamide) . Validate predictions with synthesis and bioassays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if in vivo discrepancies arise from rapid degradation .
  • Structural analogs : Compare with compounds like N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolopyridine-4-carboxamide to identify critical functional groups .

Q. How can researchers optimize synthetic yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DOE) : Vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
  • Continuous flow chemistry : Improve reproducibility and reduce side reactions in amide bond formation .
  • Green chemistry metrics : Track atom economy and E-factor to minimize waste, inspired by polycationic dye-fixative synthesis .

Q. What advanced techniques address stability and solubility challenges?

  • Methodological Answer :
  • Co-crystallization : Enhance stability via non-covalent interactions with co-formers (e.g., carboxylic acids) .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve aqueous solubility and bioavailability .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s anticancer efficacy?

  • Methodological Answer :
  • Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-type specificity .
  • Target validation : Use CRISPR knockouts or siRNA to confirm if activity is mediated by a specific pathway (e.g., apoptosis vs. autophagy) .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify trends in substituent effects .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight298.775 g/mol (calculated)
LogP~4.0 (XlogP)
Hydrogen Bond Acceptors2
TPSA44.1 Ų

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationReference
X-ray CrystallographyConfirm stereochemistry
HPLC-MSPurity and degradation analysis
NMR (¹H/¹³C)Structural elucidation

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